methyl 2-[(2Z)-6-fluoro-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-6-fluoro-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex heterocyclic compound characterized by:
- A benzothiazole core with a fluoro substituent at position 5.
- A (Z)-configured imino bond linking the benzothiazole to a 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl group.
- A methyl ester at the acetoxy position.
The tetrahydroisoquinoline group is notable for its prevalence in bioactive molecules, such as antitumor agents . However, specific pharmacological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
methyl 2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O5S2/c1-35-24(31)16-30-22-11-8-20(27)14-23(22)36-26(30)28-25(32)18-6-9-21(10-7-18)37(33,34)29-13-12-17-4-2-3-5-19(17)15-29/h2-11,14H,12-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRXNZKBNJHWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-6-fluoro-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-6-fluoro-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[(2Z)-6-fluoro-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has been explored for its potential as a therapeutic agent due to its unique structural features. Its interactions with biological targets suggest possible uses in treating various diseases.
Biological Activity:
- Antimicrobial Properties: Preliminary studies indicate efficacy against certain bacterial strains.
- Anticancer Activity: Investigations have shown that this compound may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition.
Enzyme Inhibition Studies
Research has highlighted the compound's role as an inhibitor of aldo-keto reductase AKR1C3. The binding interactions involve:
- Occupying the oxyanion hole within the enzyme's active site.
- Interacting with adjacent hydrophobic pockets to enhance binding affinity.
This mechanism suggests potential applications in developing treatments for conditions where AKR1C3 is implicated, such as hormone-dependent cancers.
Industrial Applications
The compound is also utilized in the development of new materials and chemical processes. Its unique properties make it a valuable building block for synthesizing more complex molecules in pharmaceutical and materials science industries.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in targeted cells.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties showed that the compound exhibited inhibitory effects against multiple bacterial strains. The mechanism was attributed to disruption of bacterial cell wall synthesis and function.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-6-fluoro-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares key features with several classes of molecules:
Benzothiazole Derivatives
- Example: (Z)-Methyl 2-(2-((4-((2,6-Dimethylmorpholino)sulfonyl)benzoyl)imino)-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate (CAS 1105204-19-0) Structural Differences:
- Sulfonyl Group: Morpholino sulfonyl vs. tetrahydroisoquinoline sulfonyl.
- Substituents: 5,6-Dimethoxy vs. 6-fluoro on the benzothiazole ring. Molecular Weight: 563.6 g/mol (vs. ~565–570 g/mol estimated for the target compound). Functional Implications: The morpholino group may enhance solubility, while the tetrahydroisoquinoline moiety could improve membrane permeability or receptor binding .
Sulfonylurea Herbicides
- Examples : Metsulfuron-methyl, Ethametsulfuron-methyl
- Structural Differences :
- Core Structure : Triazine vs. benzothiazole.
- Functional Groups: Sulfonylurea bridge vs. imino-linked benzoyl sulfonamide. Functional Implications: Sulfonylureas inhibit acetolactate synthase in plants, but the target compound’s benzothiazole core may target mammalian enzymes or receptors.
Substituted Tetrahydroisoquinolines
- Example: (6-(3,4,5-Trimethoxyphenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl) Trifluoroacetate Structural Overlap: Both compounds incorporate tetrahydroisoquinoline, a scaffold associated with antitumor activity. Functional Implications: The trimethoxyphenyl group in the analog enhances cytotoxicity, suggesting that substituents on the tetrahydroisoquinoline ring in the target compound could modulate bioactivity.
Target Compound (Inferred)
- Likely involves: Benzothiazole Formation: Cyclization of a thioamide precursor. Schiff Base Formation: Reaction between a benzoyl chloride derivative and an amine-containing benzothiazole. Sulfonylation: Coupling of 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride to the benzoyl group.
Analogous Compounds
Physicochemical Properties
Biological Activity
Methyl 2-[(2Z)-6-fluoro-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (CAS No. 42835-89-2) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzothiazole Core : The benzothiazole structure is synthesized through the condensation of appropriate thioketones and aldehydes.
- Introduction of the Fluorine Atom : Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI).
- Coupling with Tetrahydroisoquinoline : The tetrahydroisoquinoline moiety is introduced via a coupling reaction with a sulfonamide derivative.
- Final Esterification : The final product is obtained through esterification with methyl acetate.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Several studies have reported the anticancer properties of compounds similar to this compound:
- Cell Line Studies : The compound exhibited significant antiproliferative activity against various cancer cell lines including breast (MCF7), colon (HT29), and lung (A549) cancer cells. In vitro assays demonstrated an IC50 value in the micromolar range indicating potent activity against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 5.0 |
| HT29 | 7.5 |
| A549 | 6.0 |
The mechanism of action appears to involve:
- Inhibition of Topoisomerase II : Compounds with similar structures have shown to inhibit topoisomerase II, a critical enzyme in DNA replication .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the benzothiazole and tetrahydroisoquinoline moieties significantly affect biological activity:
- Fluorination : The presence of fluorine enhances lipophilicity and cellular uptake.
- Sulfonamide Group : This group appears crucial for biological activity as it may facilitate interaction with target proteins involved in tumorigenesis.
Case Studies
A notable case study involved the evaluation of related compounds in preclinical models:
- Study on Tetrahydroisoquinoline Derivatives : A series of tetrahydroisoquinoline derivatives were tested for their ability to inhibit tumor growth in xenograft models. Compounds exhibiting structural similarities to methyl 2-[(2Z)-6-fluoro...] showed promising results with significant tumor regression observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
